molecular formula C12H16O B8173270 2-Isopropoxy-1-methyl-4-vinylbenzene

2-Isopropoxy-1-methyl-4-vinylbenzene

Cat. No.: B8173270
M. Wt: 176.25 g/mol
InChI Key: OPDMEARMMCDAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-1-methyl-4-vinylbenzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring an isopropoxy group, a methyl group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a vinylation reaction using a suitable vinylating agent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and controlled reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropoxy-1-methyl-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-methyl-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4-methyl-1-vinylbenzene
  • 4-Isopropoxy-2-methylphenyl isopropyl ketone
  • 4-Methyl-2-vinylphenol

Uniqueness

2-Isopropoxy-1-methyl-4-vinylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-ethenyl-1-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-7-6-10(4)12(8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDMEARMMCDAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.